2-Methyl-2-nitro-3-oxononyl acetate

Lipophilicity Chromatographic retention Liquid-liquid extraction

2-Methyl-2-nitro-3-oxononyl acetate (CAS 88226-44-2) is an aliphatic α-nitro ketone derivative, specifically the acetylated aldol adduct within the α-nitro ketone class. Its molecular formula is C12H21NO5 (MW 259.30 g/mol), and its IUPAC name is (2-methyl-2-nitro-3-oxononyl) acetate or 3-Nonanone, 1-(acetyloxy)-2-methyl-2-nitro-.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 88226-44-2
Cat. No. B14406306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitro-3-oxononyl acetate
CAS88226-44-2
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C(C)(COC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C12H21NO5/c1-4-5-6-7-8-11(15)12(3,13(16)17)9-18-10(2)14/h4-9H2,1-3H3
InChIKeyBSCBMLBELMXFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-nitro-3-oxononyl acetate (CAS 88226-44-2): Core Physicochemical Identity and Compound Class


2-Methyl-2-nitro-3-oxononyl acetate (CAS 88226-44-2) is an aliphatic α-nitro ketone derivative, specifically the acetylated aldol adduct within the α-nitro ketone class [1]. Its molecular formula is C12H21NO5 (MW 259.30 g/mol), and its IUPAC name is (2-methyl-2-nitro-3-oxononyl) acetate or 3-Nonanone, 1-(acetyloxy)-2-methyl-2-nitro- . The compound features a tertiary nitro group at C-2 (geminal to a methyl substituent), a ketone carbonyl at C-3, and an acetate ester at C-1, yielding a bifunctional electrophilic scaffold with both nitro and ester leaving-group capacity [1]. Computed physicochemical properties include a LogP of 2.65 and a polar surface area (PSA) of 89.19 Ų [2]. The compound serves as a key synthetic intermediate in the regioselective preparation of α-methylene carbonyl compounds via a multi-step sequence involving aldol condensation with formaldehyde, acetylation, radical denitration with Bu3SnH, and acetic acid elimination [3].

Why Generic Substitution Fails for 2-Methyl-2-nitro-3-oxononyl acetate: The Acetoxy–Nitro Pair Defines Synthetic Utility


In-class α-nitro ketone intermediates cannot be freely interchanged with 2-methyl-2-nitro-3-oxononyl acetate because the acetate ester at C-1 serves as the essential leaving group in the final elimination step of the Ono α-methylenation sequence, a function that the free hydroxyl analog (CAS 88226-37-3) cannot fulfill without prior derivatization [1]. The tertiary nitro group at C-2 (gem-dimethyl-like environment) exhibits distinct radical denitration kinetics with Bu3SnH compared to secondary nitro analogs such as 2-nitro-3-nonanone (CAS 85199-51-5), where the absence of the quaternary carbon center alters both the steric environment and the stability of the incipient carbon-centered radical [2]. Furthermore, the computed LogP difference of approximately 0.57 units between the acetate (LogP 2.65) and its hydroxyl precursor (LogP 2.08) translates to a roughly 3.7-fold difference in octanol-water partition coefficient, directly impacting extraction efficiency and chromatographic purification protocols when procuring intermediates for multi-step synthesis workflows [3]. These three factors — leaving-group capacity, radical denitration kinetics tied to nitro group substitution pattern, and physicochemical handling properties — collectively preclude simple functional-group substitution within the α-methylene carbonyl synthetic pipeline.

Quantitative Differentiation Evidence for 2-Methyl-2-nitro-3-oxononyl acetate vs. Closest Analogs


LogP-Driven Extraction and Purification Advantage Over the Free Alcohol Precursor

The acetate ester of 2-methyl-2-nitro-3-oxononyl acetate exhibits a computed LogP of 2.6476, which is 0.5708 units higher than its direct hydroxyl precursor, 1-hydroxy-2-methyl-2-nitrononan-3-one (CAS 88226-37-3; LogP 2.0768) [1]. This LogP difference corresponds to an approximately 3.7-fold greater octanol-water partition coefficient (ΔLogP 0.57 → P_ratio ≈ 10^0.57 = 3.72), which materially affects extraction recovery during aqueous workup and retention time (Rt) on reversed-phase (C18) HPLC columns [2]. For procurement specifications, the absence of a hydrogen bond donor in the acetate (HBD = 0) versus the alcohol (HBD = 1) eliminates a source of peak tailing in normal-phase chromatography and reduces silica gel adsorption during flash purification [1].

Lipophilicity Chromatographic retention Liquid-liquid extraction Procurement specifications

Acetate Leaving-Group Capacity Enables Elimination Step Absent in Non-Esterified Analog

In the Ono et al. (1983) α-methylenation protocol, the acetate ester at C-1 functions as the thermodynamically preferred leaving group in the final β-elimination of acetic acid to generate the α-methylene carbonyl product [1]. The free hydroxyl analog (CAS 88226-37-3) is the ketone precursor and cannot directly undergo this elimination without first being acetylated — a step that the acetate compound has already completed [2]. In the published synthetic route, the acetylation of the aldol adduct is performed with acetic anhydride under basic conditions (catalytic K2CO3), after which denitration with Bu3SnH/AIBN in refluxing benzene removes the nitro group, and the resulting β-acetoxy intermediate spontaneously eliminates acetic acid to form the α-methylene ketone [1]. The non-esterified alcohol requires an additional synthetic step (acetylation) before the elimination can proceed, adding one full synthetic operation and associated yield loss to the sequence [2].

α-Methylene carbonyl synthesis Leaving group Elimination reaction Synthetic intermediate

Tertiary Nitro Group at C-2 Confers Distinct Radical Denitration Profile vs. Secondary Nitro Analogs

The nitro group in 2-methyl-2-nitro-3-oxononyl acetate is tertiary (R2C(CH3)NO2), geminal to both a methyl and a —CH2OAc group, whereas in 2-nitro-3-nonanone (CAS 85199-51-5) the nitro group is secondary (R2CHNO2) [1]. Radical denitration using Bu3SnH proceeds via homolytic C–NO2 bond cleavage, and the stability of the resulting carbon-centered radical is a primary determinant of reaction rate [2]. Tertiary nitroalkanes are known to undergo denitrohydrogenation with Bu3SnH more readily than secondary nitroalkanes due to the greater thermodynamic stability of the tertiary radical intermediate; tertiary nitro groups react under milder conditions (lower temperature, shorter reaction time) [2]. While no direct kinetic comparison between these two specific compounds has been published, the class-level trend is well-established: Ono and co-workers demonstrated that α-nitro ketones with fully substituted α-carbons undergo cleaner denitration with fewer side reactions compared to those bearing α-hydrogen atoms susceptible to competitive nitronate formation .

Radical denitration Tributyltin hydride Nitro group substitution pattern Kinetics

Polar Surface Area and H-Bond Acceptor Profile Differentiates Chromatographic Behavior from Non-Nitrated Acetate Ester

The presence of both nitro (—NO2) and acetate (—OAc) functionalities in 2-methyl-2-nitro-3-oxononyl acetate yields a computed polar surface area (PSA) of 89.19 Ų and five hydrogen bond acceptor sites, compared to the non-nitrated analog 3-oxononyl acetate (CAS 7779-54-6; PSA approximately 43.4 Ų, three HBA) [1]. This PSA difference of roughly 46 Ų translates to markedly different chromatographic retention on both normal-phase silica (stronger adsorption for the nitro compound) and reversed-phase C18 columns (earlier elution for the more polar nitro compound under typical MeCN/H2O gradients) . The nitro group additionally contributes a strong UV chromophore (λmax ~270–280 nm for aliphatic nitro compounds), enabling more sensitive UV detection during HPLC monitoring compared to the non-nitrated acetate, which relies primarily on the weak carbonyl n→π* transition at ~210 nm [2].

Chromatographic selectivity Polar surface area Flash chromatography HPLC method development

Molecular Weight Increase of 42 Da Relative to Hydroxyl Precursor Enables Gravimetric and Mass Spectrometric Differentiation

Conversion of the hydroxyl group to the acetate ester increases the molecular weight from 217.26 Da (1-hydroxy-2-methyl-2-nitrononan-3-one, CAS 88226-37-3) to 259.30 Da (2-methyl-2-nitro-3-oxononyl acetate, CAS 88226-44-2), a ΔMW of +42.04 Da corresponding to the acetyl group (COCH2) [1]. This mass shift provides unambiguous differentiation between the two compounds by LC-MS or GC-MS, with the acetate showing a characteristic [M+H]⁺ signal at m/z 260.3 and a fragment ion at m/z 200.3 corresponding to loss of acetic acid (Δm/z = 60) [2]. The parent alcohol shows [M+H]⁺ at m/z 218.3 and a characteristic dehydration fragment [M+H–H2O]⁺ at m/z 200.3 [2]. Procurement quality control can exploit the exact mass difference (theoretical exact mass: 259.1420 Da for the acetate vs. 217.1314 Da for the alcohol) for identity verification by high-resolution mass spectrometry (HRMS) [1].

Mass spectrometry Molecular weight Quality control Identity confirmation

High-Value Application Scenarios for 2-Methyl-2-nitro-3-oxononyl acetate in Synthesis and Procurement


Regioselective α-Methylenation of Aliphatic Ketones via the Ono Protocol — Intermediate Procurement

2-Methyl-2-nitro-3-oxononyl acetate is the pre-acetylated intermediate in the Ono α-methylenation sequence, wherein an α-nitro ketone undergoes aldol condensation with formaldehyde, acetylation, radical denitration with Bu3SnH, and β-elimination of acetic acid to yield α-methylene ketones regiospecifically [1]. Procuring this compound as the isolated acetate rather than performing the acetylation in-house eliminates one synthetic operation and avoids handling acetic anhydride/pyridine mixtures. The resulting α-methylene carbonyl motif is a key pharmacophore in cytotoxic sesquiterpene lactones and a versatile handle for Michael addition-based bioconjugation chemistry [2].

Synthesis of α-Alkyl-Substituted Acrylate and Methacrylate Monomer Precursors

Following denitration and elimination, the α-methylene carbonyl product derived from 2-methyl-2-nitro-3-oxononyl acetate can be further functionalized to generate α-alkyl acrylate esters, which serve as specialty monomers for polymer chemistry. The tertiary nitro group at C-2 in the starting acetate ensures regiochemical fidelity during the radical denitration, as the absence of an α-hydrogen precludes competitive nitronate formation that would otherwise generate isomeric byproducts [1]. This stereoelectronic feature is particularly valuable when the target monomer requires high isomeric purity for controlled radical polymerization (ATRP, RAFT) applications.

Chromatographic Method Development and Analytical Reference Standard Procurement

The computed PSA of 89.19 Ų, five hydrogen bond acceptor sites, and strong nitro UV chromophore (λ ~270–280 nm) make 2-methyl-2-nitro-3-oxononyl acetate a useful reference compound for developing HPLC and flash chromatography methods tailored to polar, nitro-containing ester intermediates [1]. Its LogP of 2.65 places it in an intermediate hydrophobicity range where C18 columns with MeCN/H2O gradients (40–70% organic) provide optimal retention (k' ≈ 2–10), enabling its use as a system suitability standard for quality control laboratories handling α-nitro ketone intermediates [2].

Synthetic Methodology Research on Nitro Group Transformations — Tertiary Nitro Substrate

As a tertiary nitro compound, 2-methyl-2-nitro-3-oxononyl acetate provides a sterically demanding test substrate for developing novel denitration, Nef reaction, or nitro-to-carbonyl conversion methodologies [1]. Its fully substituted α-carbon prevents enolizable byproduct formation, offering cleaner reaction profiles for mechanistic studies. Additionally, the acetate ester provides an orthogonal functional handle for chemoselective transformations — the nitro group can be reduced (to amine), denitrated (to C–H), or converted to a carbonyl (Nef reaction) while the acetate remains intact, enabling sequential functional group manipulations [2].

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